
ABI-011
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ABI-011 is a novel thiocolchicine dimer with antitubulin and topisomerase 1 inhibitor. This compound significantly inhibited new microvessel formation and disrupted established microvessels even at the dose of 0.01 μg/ml. In the chicken embryonic CAM assay, this compound demonstrated potent antiangiogenic activity in a concentration-dependent manner, with over 90% inhibition at 5 μg without affecting viability. this compound exhibited potent and specific antiangiogenic and vascular disrupting activities both in vitro and in vivo. This compound was determined to be a more potent vascular disrupting antitumor agent with better therapeutic index than CA4P.
Aplicaciones Científicas De Investigación
Inhibition of v-Abl Transformation in 3T3 Cells
The ABI-011 protein, known as Abi-1, has been shown to inhibit the transformation of NIH3T3 cells by the Abelson murine leukemia virus. This effect is due to the overexpression of both full-length and alternatively spliced forms of the protein. The inhibition requires the SH3 domain of Abi-1, suggesting a direct interaction with the virus is necessary for the inhibitory effect (Ikeguchi, Yang, Gao, & Goff, 2001).
Role in Breast Cancer Cell Proliferation, Migration, and Invasion
Abi-1 has been identified as a critical player in the proliferation, migration, and invasion of breast cancer cells. The study found that ABI-1 levels are higher in highly invasive breast cancer cell lines compared to weakly invasive ones. Down-regulation of ABI-1 in MDA-MB-231 cells led to decreased cell proliferation, invasion, and migration abilities, suggesting its pivotal role in breast cancer spread (Wang, Navab, Iakovlev, et al., 2007).
Regulation of Actin Dynamics in Neuronal Development
ABI-1 is an important component in the regulation of the actin cytoskeleton and is involved in neuronal development and synapse formation. Its interaction with ProSAP2/Shank3 and involvement in a trimeric complex consisting of Abi-1, Eps8, and Sos-1, are crucial for dendrite and synapse formation. Downregulation of Abi-1 leads to excessive dendrite branching and immature spine and synapse morphology, highlighting its significant role in neuronal structure and function (Proepper, Johannsen, Liebau, et al., 2007).
Influence on Epithelial Ovarian Cancer Progression
Research indicates that upregulation of Abelson interactor protein 1 (Abi1) is associated with tumor progression and poor outcomes in epithelial ovarian cancer (EOC). High levels of Abi1 expression correlate with advanced stages and grades of EOC and have been linked to shorter survival, suggesting that Abi1 acts as a tumor-promoting gene in EOC progression (Zhang, Tang, Chen, et al., 2015).
Propiedades
Fórmula molecular |
C27H32F2N8 |
|---|---|
Apariencia |
Solid powder |
Pureza |
> 98% |
Sinónimos |
ABI-011; ABI 011; ABI011.; Unknown |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


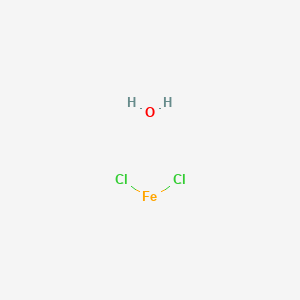
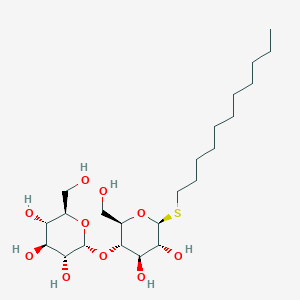
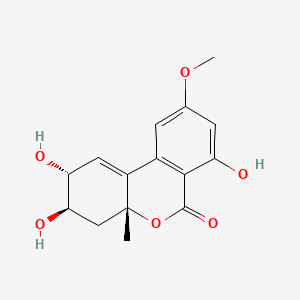
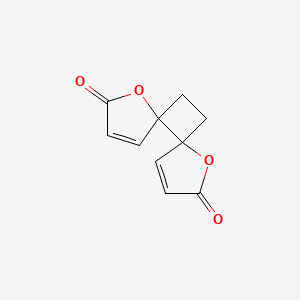
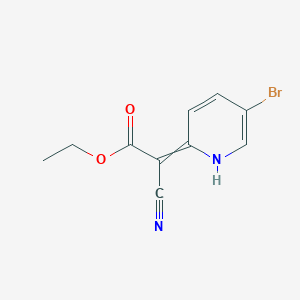
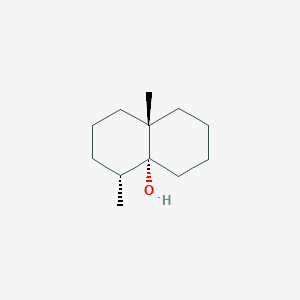
![9,9-Bis[4-[bis(biphenyl-4-yl)amino]phenyl]-9H-fluorene](/img/structure/B1149813.png)
![(1S,3R,8R,11S,12S,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1149815.png)
